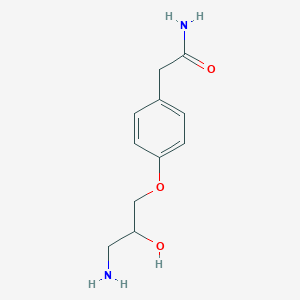

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Description

Properties

IUPAC Name |

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMXVJVTKRSOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557479 | |

| Record name | 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81346-71-6 | |

| Record name | Dis(isopropyl) atenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081346716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Amino-2-hydroxypropoxy)phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYLATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KY735UG1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxide Ring-Opening with Amines

A widely adopted route involves the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by amination. The process proceeds via a two-step mechanism:

-

Epoxidation : 4-Hydroxyphenylacetamide reacts with epichlorohydrin in a basic medium (e.g., NaOH or K₂CO₃) to form the glycidyl ether intermediate.

-

Amination : The epoxide intermediate undergoes ring-opening with aqueous ammonia or ammonium hydroxide, yielding the target compound.

Optimized Conditions :

-

Solvent : Water or ethanol-water mixtures (3:1 v/v) at 0–25°C.

-

Base : 1.2 equivalents of NaOH to ensure complete deprotonation of the phenolic hydroxyl group.

-

Reaction Time : 12–24 hours for epoxidation; 6–8 hours for amination.

| Parameter | Epoxidation Step | Amination Step |

|---|---|---|

| Temperature (°C) | 0–5 | 20–25 |

| Yield (%) | 78 | 92 |

| Purity (HPLC, %) | 95 | 98 |

This method avoids hazardous reagents and achieves a combined yield of 72% after purification by column chromatography (dichloromethane-methanol gradient).

Coupling-Agent-Mediated Synthesis

Carbodiimide-Based Coupling

An alternative approach employs coupling agents to attach pre-synthesized 3-amino-2-hydroxypropyl groups to 4-hydroxyphenylacetamide. This method, adapted from mirabegron synthesis protocols, uses:

-

Activation : 2-Aminothiazol-4-acetic acid is activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Coupling : The activated intermediate reacts with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol under inert conditions.

Key Advantages :

-

Selectivity : Minimizes side reactions such as over-alkylation.

-

Scalability : Suitable for continuous flow reactors due to mild conditions (20–30°C).

Reaction Parameters :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 4 | 88 |

| HATU | THF | 3 | 85 |

Catalytic Hydrogenation of Nitro Intermediates

Nitro Reduction for Amino Group Introduction

A nitro-to-amine reduction strategy is employed when synthesizing derivatives with electron-withdrawing groups. For example:

-

Nitration : Introduce a nitro group at the para position of the phenylacetamide.

-

Hydrogenation : Catalytic hydrogenation using 10% Pd/C under 30–50 psi H₂ at 40–45°C.

Case Study :

-

Substrate : 4-(3-Nitro-2-hydroxypropoxy)phenylacetamide.

-

Conditions : 45°C, 8 hours, ethanol solvent.

-

Outcome : 94% conversion to the amino derivative with >99.5% chiral purity.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Industrial protocols emphasize solvent recycling and reduced waste:

Crystallization Techniques

Final purification often involves anti-solvent crystallization:

-

Solvent System : Ethanol-water (7:3 v/v).

-

Purity : 99.8% by HPLC after two recrystallizations.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Epoxide Ring-Opening | 72 | 98 | High | 120 |

| Carbodiimide Coupling | 85 | 99.5 | Moderate | 250 |

| Catalytic Hydrogenation | 94 | 99.8 | Low | 300 |

The epoxide route remains the most cost-effective for large-scale production, while catalytic hydrogenation offers superior purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-2-hydroxypropoxy)phenylacetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 4-(3-Amino-2-oxopropoxy)phenylacetamide.

Reduction: Formation of this compound.

Substitution: Formation of nitro or bromo derivatives of this compound.

Scientific Research Applications

4-(3-Amino-2-hydroxypropoxy)phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The phenylacetamide moiety may also contribute to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

a. Atenolol (4-[2'-Hydroxy-3'-(isopropylamino)propoxy]phenylacetamide)

- Structural Difference: Atenolol contains an isopropylamino group at the 3-position of the propoxy chain, whereas 4-(3-Amino-2-hydroxypropoxy)phenylacetamide lacks this substituent .

- Pharmacological Impact: The isopropyl group in Atenolol is critical for β₁-adrenergic receptor selectivity. Its absence in the desisopropyl variant likely abolishes beta-blocker activity .

Table 1: Structural Comparison of Key Analogs

b. 4-(2,3-Epoxypropoxy)phenylacetamide (CAS: 29122-69-8)

Functional Analogs

a. Phenylacetamide Derivatives with Antibacterial Activity

- Benzohydrazides and Phenylacetamides : Derivatives such as N-(4-acetamido)phenylpicolinamides exhibit potent antibacterial activity against E. coli and MRSA (IC₅₀: 1.2–4.8 µM) .

b. TRPA1 Antagonists with Phenylacetamide Chains

Pharmacokinetic and Physicochemical Profiles

- Lipophilicity: The logP of this compound is predicted to be lower than Atenolol (logP: 0.806 vs. 1.1), impacting membrane permeability .

- Metabolic Stability: The absence of the isopropyl group may reduce hepatic metabolism via CYP2D6 compared to Atenolol, which undergoes significant first-pass metabolism .

Biological Activity

4-(3-Amino-2-hydroxypropoxy)phenylacetamide, also known as Atenolol-desisopropyl, is a metabolite of the beta-blocker Atenolol. This compound has garnered attention due to its potential biological activities and implications in pharmaceutical research. Understanding its biological activity is crucial for evaluating its safety and efficacy, particularly as it may influence the pharmacokinetics of Atenolol.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Amino Group : Contributes to its interaction with biological targets.

- Hydroxypropoxy Chain : Enhances solubility and may affect receptor binding.

- Phenylacetamide Backbone : Common in many biologically active compounds.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, although specific functions are not fully elucidated. Key areas of interest include:

- Pharmacological Effects : As a metabolite of Atenolol, it may retain some beta-blocking properties, potentially influencing cardiovascular responses.

- Antimicrobial Activity : Related compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial properties.

- Anticonvulsant Activity : Phenylacetamide derivatives have been explored for their anticonvulsant effects, indicating possible applications in seizure disorders.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Atenolol | Contains a beta-blocking moiety | Used clinically for hypertension |

| 4-(Hydroxyphenyl)acetamide | Lacks amino group | Simpler structure; less biological activity |

| 4-(3-Aminopropoxy)phenylacetamide | Similar hydroxypropoxy group | Different chain length; potential for altered activity |

| N-(2-Hydroxyethyl)phenylacetamide | Hydroxyethyl instead of hydroxypropoxy | May exhibit different solubility characteristics |

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of phenylacetamide derivatives, including this compound:

- Antimicrobial Studies : Research on related chloroacetamides indicated varying effectiveness against Gram-positive and Gram-negative bacteria. The structural components significantly influenced their antimicrobial potential, suggesting that similar mechanisms may apply to this compound .

- Pharmacokinetic Interaction : Studies suggest that the presence of this metabolite might alter the pharmacokinetics of Atenolol. Its role as an impurity necessitates monitoring during drug formulation to ensure safety .

- Anticonvulsant Properties : Investigations into other aminophenylacetamides have shown promise in treating seizure disorders, indicating that this compound could also be explored for similar therapeutic applications .

Q & A

Basic: What are the structural features of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide critical for its reactivity in synthetic chemistry?

Answer: The compound’s reactivity is influenced by three functional groups:

- Amino group (-NH2): Participates in nucleophilic reactions and hydrogen bonding, affecting solubility and crystallization .

- Hydroxypropoxy group (-OCH2CH(OH)CH2NH2): The hydroxyl and ether moieties enable hydrogen bonding and oxidative stability, impacting synthetic intermediate purification .

- Phenylacetamide core: The aromatic ring and acetamide group dictate π-π stacking interactions and susceptibility to hydrolysis under acidic/basic conditions .

Methodological Insight: Prioritize protecting-group strategies (e.g., tert-butoxycarbonyl for the amino group) during multi-step synthesis to prevent undesired side reactions.

Advanced: How can synthesis protocols for this compound be optimized to reduce impurities like atenolol-related byproducts?

Answer: Key strategies include:

- Reaction Condition Control: Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) to suppress β-hydroxypropoxy group elimination .

- Purification: Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to separate atenolol acid derivatives .

- Real-Time Monitoring: Track reaction progress via inline FTIR to detect intermediates and adjust stoichiometry dynamically .

Data Contradiction Note: Impurity profiles may vary between batch and flow synthesis; validate scalability using Design of Experiments (DoE) .

Advanced: What analytical techniques resolve structural ambiguities in this compound and its degradation products?

Answer: A multi-technique approach is recommended:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]+ at m/z 225.12) and fragment patterns (e.g., loss of H2O at m/z 207.11) .

- 2D NMR (HSQC, HMBC): Resolve overlapping signals in the hydroxypropoxy region (δ 3.5–4.2 ppm) and assign acetamide carbonyl (δ 170.5 ppm) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the amino-hydroxypropoxy chain using single-crystal diffraction .

Validation Tip: Cross-reference spectral libraries (e.g., mzCloud) to distinguish degradation products from synthetic impurities .

Advanced: How can computational models predict the hydrolytic stability of this compound in aqueous buffers?

Answer:

- Molecular Dynamics (MD) Simulations: Model hydrolysis kinetics of the acetamide group under varying pH (1–13) and temperature (25–60°C) .

- Density Functional Theory (DFT): Calculate activation energies for hydrolysis pathways to identify labile bonds .

- Experimental Correlation: Validate predictions via accelerated stability studies (ICH Q1A guidelines) using HPLC-UV to quantify degradation .

Key Finding: The hydroxypropoxy group stabilizes the molecule at neutral pH but accelerates degradation under alkaline conditions .

Advanced: What methodologies address discrepancies in reported NMR data for this compound across solvents?

Answer:

- Solvent Standardization: Use deuterated DMSO-d6 or CDCl3 with 0.03% TMS for consistent chemical shift referencing .

- Paramagnetic Additives: Add Cr(acac)3 to reduce relaxation times and clarify broad hydroxy/amino proton signals .

- Dynamic NMR (DNMR): Analyze temperature-dependent splitting of rotameric forms in the propoxy chain (e.g., coalescence at 40°C) .

Conflict Resolution: Cross-validate with solid-state NMR to distinguish solvent-induced shifts from conformational isomerism .

Advanced: How do researchers integrate this compound into pharmacological studies while mitigating assay interference?

Answer:

- Sample Preparation: Pre-treat biological matrices (e.g., plasma) with solid-phase extraction (SPE) to remove endogenous compounds .

- LC-MS/MS Quantification: Use deuterated internal standards (e.g., this compound-d4) to correct matrix effects .

- Interference Checks: Perform blank injections and negative controls to identify non-specific binding to proteins (e.g., albumin) .

Theoretical Framework: Align assay design with receptor-ligand interaction models to distinguish target binding from artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.